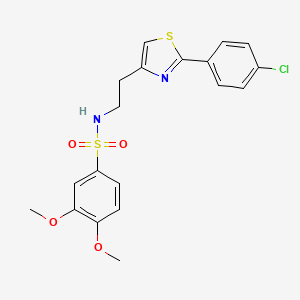

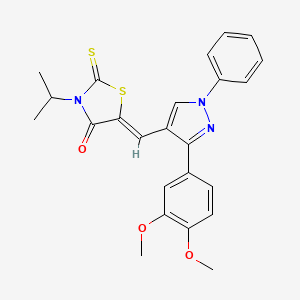

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, which includes compounds like “2,4-dichloro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

While specific chemical reactions involving “2,4-dichloro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide” are not mentioned in the sources, benzamides in general can undergo a variety of reactions. For instance, benzamides can be synthesized through direct condensation of carboxylic acids and amines .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is involved in the synthesis of novel compounds with applications ranging from corrosion inhibition to antibacterial and antifungal activities. For example, compounds synthesized using a similar isoindoline structure showed promising results as corrosion inhibitors for mild steel in acidic media, demonstrating the compound's utility in materials science and engineering (Aouine et al., 2011). Similarly, other derivatives have been evaluated for their antimicrobial properties, indicating potential applications in pharmaceuticals (Patel & Dhameliya, 2010).

Photocatalytic Degradation

Research has also explored the role of similar compounds in enhancing the photocatalytic degradation of pollutants. For instance, studies on the degradation of propyzamide, a different but related compound, have highlighted the efficiency of photocatalytic processes in environmental remediation. These findings underscore the broader applicability of dichloro-N-(methyl-dioxoisoindolin-yl)benzamide derivatives in environmental science, particularly in water treatment and pollution control (Torimoto et al., 1996).

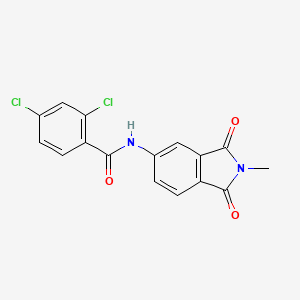

Antiepileptic and Anti-inflammatory Applications

Further investigations into the therapeutic potentials of related compounds have uncovered antiepileptic and anti-inflammatory activities. For example, phthalimide derivatives, closely related in structure, have shown significant efficacy in seizure threshold models, indicating potential applications in neurology and pharmacology (Asadollahi et al., 2019). Another study synthesized derivatives that exhibited potent anti-inflammatory effects, highlighting the medical relevance of these compounds in designing new therapeutic agents (Nikalje et al., 2015).

Antiproliferative Activity

Additionally, derivatives have been evaluated for their antiproliferative activities against cancer cell lines, suggesting a promising avenue for cancer treatment. The synthesis and biological evaluation of these compounds offer insights into their potential as sigma-1 receptor agonists, which could lead to new strategies in cancer therapy (Youssef et al., 2020).

Polymer Science Applications

In polymer science, the incorporation of isoindolin-2-yl units into polymers has been studied for the development of new materials with specific optical and thermal properties. These materials demonstrate the versatility of 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide derivatives in creating advanced polymers for various applications, including liquid crystal display technologies and advanced coatings (Xia et al., 2013).

Eigenschaften

IUPAC Name |

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O3/c1-20-15(22)10-5-3-9(7-12(10)16(20)23)19-14(21)11-4-2-8(17)6-13(11)18/h2-7H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQWOTGEIOXRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001323962 | |

| Record name | 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677101 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |

CAS RN |

301858-58-2 | |

| Record name | 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/no-structure.png)

![4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium](/img/structure/B2710008.png)

![3-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2710012.png)

![3-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2710013.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2710017.png)

![Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2710019.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2710020.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2710023.png)

![N-(4-ethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2710026.png)